2-(1H-Purin-6-ylamino)ethanol

Description

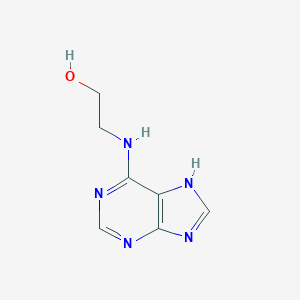

Structure

3D Structure

Properties

IUPAC Name |

2-(7H-purin-6-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c13-2-1-8-6-5-7(10-3-9-5)12-4-11-6/h3-4,13H,1-2H2,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSMBOBIZVSDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196544 | |

| Record name | 2-(1H-Purin-6-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-95-5 | |

| Record name | 2-(9H-Purin-6-ylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-(2-Hydroxyethyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Purin-6-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-purin-6-ylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N6-(2-HYDROXYETHYL)ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AD2B660I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 2-(1H-Purin-6-ylamino)ethanol

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-Purin-6-ylamino)ethanol

Introduction

Purine and its derivatives are fundamental components of nucleic acids and coenzymes, playing a crucial role in various biological processes.[1][2] Consequently, the synthesis of novel purine analogues is a significant area of research in medicinal chemistry and drug development. These compounds have shown a wide range of pharmacological activities, including anti-cancer and anti-viral properties. This guide provides a detailed technical overview of the synthesis and characterization of a specific N6-substituted purine derivative, 2-(1H-Purin-6-ylamino)ethanol, also known as N6-(2-hydroxyethyl)adenine. This compound serves as a valuable building block for the development of more complex molecules with potential therapeutic applications.

This document will provide a comprehensive, step-by-step methodology for the synthesis of 2-(1H-Purin-6-ylamino)ethanol, followed by a detailed analysis of the characterization techniques required to confirm its identity, purity, and structure. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Synthesis of 2-(1H-Purin-6-ylamino)ethanol

The synthesis of 2-(1H-Purin-6-ylamino)ethanol is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a leaving group, typically a halogen, from the C6 position of the purine ring by an amine nucleophile.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The purine ring system is electron-deficient due to the presence of four electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly C2 and C6, susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

In the case of 6-chloropurine, the chlorine atom at the C6 position is a good leaving group. The primary amine of ethanolamine acts as the nucleophile, attacking the C6 carbon and leading to the formation of the desired product. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Synthetic Scheme

The overall reaction for the synthesis of 2-(1H-Purin-6-ylamino)ethanol is depicted below.

Caption: Synthetic pathway for 2-(1H-Purin-6-ylamino)ethanol.

Experimental Protocol

This protocol is adapted from general procedures for the reaction of 6-chloropurines with amine nucleophiles.[3][4]

Materials:

-

6-Chloropurine (1.0 eq)

-

Ethanolamine (2.0-3.0 eq)

-

Ethanol (solvent)

-

Triethylamine (optional, as a base, 2.0 eq)

-

Deionized water

-

Silica gel for column chromatography

-

Ethyl acetate and methanol (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropurine in ethanol.

-

Addition of Reagents: To the stirred solution, add ethanolamine. If desired, add triethylamine to act as an acid scavenger.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Isolation of Crude Product: Reduce the solvent volume under reduced pressure. The crude product may precipitate out. If so, it can be collected by filtration. If not, the residue can be further purified.

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of methanol in ethyl acetate to isolate the pure 2-(1H-Purin-6-ylamino)ethanol.

-

Final Product: Combine the fractions containing the pure product, evaporate the solvent, and dry the resulting solid under vacuum.

Characterization of 2-(1H-Purin-6-ylamino)ethanol

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are standard for this purpose.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule and provide information about their chemical environment and connectivity.

-

Purine Protons: Two singlets are expected in the aromatic region, corresponding to the C2-H and C8-H protons of the purine ring.

-

Ethanolamine Protons: The methylene groups (-CH₂-N and -CH₂-O) will likely appear as triplets or multiplets. The -NH- and -OH protons may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[5]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretch of the secondary amine.

-

C-H Stretch: Absorptions for aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

-

C=N and C=C Stretches: The purine ring will exhibit characteristic absorptions in the 1400-1650 cm⁻¹ region.

-

C-O Stretch: A strong absorption band for the C-O stretch of the primary alcohol is expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 2-(1H-Purin-6-ylamino)ethanol (C₇H₉N₅O, MW = 179.18 g/mol ).[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Summary of Characterization Data

| Technique | Parameter | Expected Result for 2-(1H-Purin-6-ylamino)ethanol |

| ¹H NMR | Chemical Shifts (δ) | ~8.0-8.5 ppm (2H, s, purine C-H), ~3.6-3.8 ppm (4H, m, -CH₂CH₂-), broad signals for NH and OH |

| ¹³C NMR | Chemical Shifts (δ) | ~140-160 ppm (purine carbons), ~60 ppm (-CH₂-O), ~45 ppm (-CH₂-N) |

| IR | Wavenumbers (cm⁻¹) | 3200-3600 (O-H), 3300-3500 (N-H), >3000 (aromatic C-H), <3000 (aliphatic C-H), 1400-1650 (C=N, C=C) |

| MS | m/z | [M+H]⁺ at 180.0880 (calculated for C₇H₁₀N₅O⁺) |

| Physical | Melting Point | To be determined experimentally |

| Purity | HPLC | A single major peak indicating high purity |

Conclusion

The synthesis of 2-(1H-Purin-6-ylamino)ethanol can be reliably achieved through a nucleophilic aromatic substitution reaction between 6-chloropurine and ethanolamine. The identity, structure, and purity of the synthesized compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques, including NMR, IR, and mass spectrometry. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists working on the synthesis and development of novel purine derivatives.

References

-

Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. Available from: [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Available from: [Link]

-

Dalton Research Molecules. 2-[[9-(Phenylmethyl)-9H-purin-6-yl]amino]-ethanol. Available from: [Link]

-

PubChem. 2-(1H-Purin-6-ylamino)ethanol. Available from: [Link]

-

Lead Sciences. 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol. Available from: [Link]

-

PubChem. 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol. Available from: [Link]

-

ACS Publications. Direct Synthesis of 6-Arylpurines by Reaction of 6-Chloropurines with Activated Aromatics. The Journal of Organic Chemistry. Available from: [Link]

-

Microbe Notes. Purine Synthesis. Available from: [Link]

-

Biology LibreTexts. 7.11: Purine de novo Biosynthesis. Available from: [Link]

-

PubMed. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. Available from: [Link]

-

ResearchGate. Reaction of phenol with various 6-chloropurines. Available from: [Link]

-

Purine and Pyrimidine Metabolism. Available from: [Link]

-

ResearchGate. Synthesis of allylamine in ethanol. Available from: [Link]

-

FooDB. Showing Compound 2-Aminoethanol (FDB000769). Available from: [Link]

-

BYU ScholarsArchive. Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). Available from: [Link]

-

Wikipedia. Purine. Available from: [Link]

-

YouTube. Purine Synthesis. Available from: [Link]

-

C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

-

YouTube. H-NMR Spectra of Ethanol explained (peak splitting). Available from: [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information for. Available from: [Link]

-

PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Available from: [Link]

-

NIST WebBook. Ethanol, 2-[(1-methylethyl)amino]-. Available from: [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. jchps.com [jchps.com]

- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 2-(1H-Purin-6-ylamino)ethanol | C7H9N5O | CID 20684 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N6-(2-Hydroxyethyl)adenine

Introduction: Beyond the Bioactivity of a Promising Nucleoside Analog

N6-(2-Hydroxyethyl)adenine (HEA), a naturally occurring purine nucleoside analog first isolated from the entomopathogenic fungus Cordyceps cicadae, has garnered significant attention within the scientific community.[1][2] Its diverse pharmacological profile—encompassing antitumor, anti-inflammatory, antioxidant, and neuroprotective activities—positions it as a compelling candidate for therapeutic development.[1][3][4][5] However, translating this biological promise into a viable clinical asset is fundamentally dependent on a thorough understanding of its physicochemical properties.

This guide provides an in-depth analysis of the core physicochemical characteristics of HEA. It is designed for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this molecule. We will move beyond a simple recitation of data points to explore the causal relationships between HEA's structure and its behavior, the rationale behind specific analytical methodologies, and the implications of these properties for experimental design and formulation.

Section 1: Molecular Identity and Structure

The foundation of all physicochemical analysis is a precise understanding of the molecule's structure and identity. HEA is a derivative of adenosine, featuring a 2-hydroxyethyl group covalently bonded to the exocyclic amino group at the N6 position of the adenine base.[6]

Chemical Structure:

Caption: Chemical Structure of N6-(2-Hydroxyethyl)adenine (HEA).

Table 1: Molecular Identifiers for N6-(2-Hydroxyethyl)adenine

| Identifier | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N₅O₅ | [2][6][] |

| Molecular Weight | 311.29 g/mol | [2][] |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | [] |

| CAS Number | 4338-48-1 | [3][] |

| Synonyms | HEA, N-(2-Hydroxyethyl)adenosine, 6-Hydroxyethyladenosine | [6][] |

Section 2: Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in both laboratory and physiological settings. These characteristics are critical for everything from choosing an appropriate solvent for an assay to predicting absorption in vivo.

Table 2: Summary of Key Physicochemical Properties

| Property | Value | Comments | Source(s) |

| Appearance | White to Off-white Solid | Crystalline nature suggested by sharp melting point. | [] |

| Melting Point | 194-196 °C | A value of 152-156°C has also been reported, possibly indicating polymorphism or variation in purity. | [][8] |

| Boiling Point | 725.8 ± 70.0 °C (at 760 mmHg) | Predicted value; decomposition would likely occur before boiling at atmospheric pressure. | [][8] |

| Density | 1.88 ± 0.1 g/cm³ | Predicted value. | [][8] |

| Solubility | Slightly soluble in DMSO and Methanol. Typically soluble in water. | The hydroxyl groups on the ribose and ethyl substituent enhance water solubility compared to the parent adenine base. | [6][] |

Solubility Profile: A Practical Perspective

For the researcher, solubility is paramount. The reported solubility in DMSO and methanol, even if slight, makes these common choices for preparing concentrated stock solutions.[] The general description of water solubility is consistent with the molecule's structure, which contains multiple hydrogen bond donors and acceptors from its hydroxyl and purine nitrogen atoms.[6]

Expert Insight: When preparing aqueous solutions, especially for cell culture or in vivo studies, it is crucial to start with a concentrated stock in a solvent like DMSO and then perform a serial dilution into the final aqueous buffer. This approach mitigates the kinetic challenges of dissolving the solid directly into an aqueous medium. Always check for precipitation after dilution, as the final concentration may exceed the aqueous solubility limit.

Acidity and Basicity (pKa)

-

Basic Sites: The nitrogen atoms of the purine ring (primarily N1) can be protonated.

-

Acidic Sites: The hydroxyl groups on the ribose and the N6-substituent, as well as the N9-H on the purine ring in the adenine form (though the riboside linkage is at N9), can be deprotonated at high pH.

The pKa governs the charge state of the molecule at a given pH. This is critical for its interaction with biological targets, membrane permeability, and formulation stability. Computational methods, using density functional theory (DFT) with implicit-explicit solvation models, have proven effective in predicting the pKa values of modified nucleobases and could be applied to HEA for a reliable estimate.[9]

Section 3: Spectroscopic and Spectrometric Characterization

Confirming the identity and purity of a compound is a non-negotiable step in any scientific investigation. A multi-technique approach provides a self-validating system for structural elucidation and quality control.

Caption: A typical workflow for the comprehensive physicochemical characterization of HEA.

UV-Vis Spectroscopy

-

Principle & Application: The purine ring of HEA contains a chromophore that absorbs ultraviolet light. This property is exploited for rapid quantification using the Beer-Lambert law and for assessing purity. A pure sample should exhibit a characteristic absorption maximum (λ_max) with a smooth peak shape.

-

Methodology:

-

Prepare a stock solution of HEA in a suitable UV-transparent solvent (e.g., methanol or water).

-

Perform a serial dilution to create a series of standards with known concentrations.

-

Measure the absorbance of each standard at the λ_max (typically ~260 nm for adenosine analogs).

-

Plot absorbance versus concentration to generate a standard curve.

-

The concentration of unknown samples can be determined from this curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle & Application: NMR is the gold standard for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. Techniques like HSQC and HMBC were used in the literature to confirm the structure of HEA and related compounds.[10][11][12]

-

Methodology (General Protocol):

-

Dissolve 5-10 mg of the HEA sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes a wide range of compounds and its residual proton peak does not obscure key signals.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

-

Causality: The chemical shifts, integration values, and coupling patterns of the protons on the ribose, ethyl group, and purine ring provide a unique fingerprint that confirms the precise atomic connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS)

-

Principle & Application: MS provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like HEA, as it typically produces the protonated molecular ion [M+H]⁺.[10]

-

Methodology:

-

Prepare a dilute solution of HEA (1-10 µg/mL) in a solvent compatible with ESI, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode.

-

Validation: The observed mass-to-charge ratio (m/z) for the [M+H]⁺ ion should correspond to the calculated exact mass of C₁₂H₁₈N₅O₅⁺ (312.1302). High-resolution mass spectrometry can confirm this value to within a few parts per million, providing strong evidence for the molecular formula.

-

Section 4: Stability and Handling

The utility of a compound is directly linked to its stability. Degradation can lead to loss of activity and the generation of confounding impurities.

-

Storage: HEA solid should be stored at low temperatures (-20°C is common) and protected from light.[][13]

-

Solution Stability: Stock solutions, particularly in DMSO, should be stored at -80°C for long-term stability (up to 6 months).[3] For shorter periods (up to 1 month), -20°C is acceptable.[3]

-

Freeze-Thaw Cycles: It is critical to aliquot stock solutions into single-use volumes.[3] Repeated freeze-thaw cycles can introduce water condensation, potentially leading to hydrolysis of the glycosidic bond or other degradation pathways, and can cause the compound to fall out of solution. Studies on similar adenine-based compounds have shown good stability in solution under proper storage but highlight the potential for degradation under harsh conditions (e.g., high concentration in strong base).[14]

Section 5: Bridging Physicochemical Properties and Biological Function

The physicochemical properties of HEA are not merely academic data points; they are direct determinants of its biological utility.

-

Solubility and Bioavailability: The compound's moderate water solubility is advantageous for potential oral or intravenous administration.[3][6] Its ability to be dissolved in DMSO allows for its use in a vast array of in vitro cellular assays.[]

-

Structure and Receptor Interaction: The 2-hydroxyethyl group is a key structural modification. This substituent, along with the core adenosine structure, dictates how HEA binds to its targets, such as the adenosine A1 receptor.[][15] The ability of the hydroxyl group to act as a hydrogen bond donor and/or acceptor is likely critical for its binding affinity and specificity.

-

Stability and Drug Action: The chemical stability of HEA ensures that the intact molecule reaches its site of action. The N6-substitution can also confer stability against enzymatic degradation by enzymes like adenosine deaminase, potentially prolonging the compound's half-life in vivo compared to unsubstituted adenosine.

Conclusion

N6-(2-Hydroxyethyl)adenine is a molecule of significant therapeutic promise. A comprehensive understanding of its physicochemical properties—from its molecular structure and solubility to its spectroscopic signature and stability—is essential for any researcher aiming to harness its potential. By applying the principles and methodologies outlined in this guide, scientists can ensure the quality and integrity of their investigations, paving the way for the successful development of HEA as a novel therapeutic agent.

References

-

MedChemExpress. N6-(2-Hydroxyethyl)adenosine | Purine Nucleoside Analog.

-

BOC Sciences. CAS 4338-48-1 N6-(2-Hydroxyethyl)adenosine.

-

Wang, D. et al. (2019). N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. Taylor & Francis Online.

-

ResearchGate. Chemical structure of N6-(2-hydroxyethyl)-adenosine.

-

MDPI. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo.

-

CymitQuimica. CAS 4338-48-1: N6-(2-Hydroxyethyl)adenosine.

-

Lin, B. et al. (2016). N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. PMC - PubMed Central.

-

ECHEMI. Buy N-(2-Hydroxyethyl)adenosine from Henan Aochuang Chemical Co., Ltd.

-

ScienceOpen. Supporting Information.

-

ResearchGate. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin.

-

gsrs. N6-(2-HYDROXYETHYL)ADENINE.

-

ResearchGate. Structure of N⁶‐(2‐hydroxyethyl)‐adenosine (HEA).

-

Labsolu. N6-(2-Hydroxyethyl)adenosine.

-

SpectraBase. N6-(2-HYDROXYBENZYL)-ADENOSINE - Optional[13C NMR] - Chemical Shifts.

-

Wang, D. et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. PMC - PubMed Central.

-

Selleck Chemicals. N6-(2-Hydroxyethyl)adenosine.

-

Sigma-Aldrich. (-)-N6-(2-Phenylisopropyl)adenosine solid 38594-96-6.

-

PubMed. N6 -(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation.

-

Giese, T. J., & York, D. M. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. ACS Omega.

-

PubMed. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells.

-

PubMed. N6-methyladenosine regulates the stability of RNA:DNA hybrids in human cells.

-

ResearchGate. 1H NMR derived HSQC (A) and HMBC (B) spectra of...

-

PubMed. The N6-methyl group of adenine further increases the BI stability of DNA compared to C5...

-

PubMed. Stability of adenine-based cytokinins in aqueous solution.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N6 -(2-hydroxyethyl)-adenosine from Cordyceps cicadae protects against diabetic kidney disease via alleviation of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 4338-48-1: N6-(2-Hydroxyethyl)adenosine | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. labsolu.ca [labsolu.ca]

- 14. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-(1H-Purin-6-ylamino)ethanol in Cancer Cells

Executive Summary and Introduction

2-(1H-Purin-6-ylamino)ethanol, a purine nucleoside analog more commonly identified in literature as N6-(2-hydroxyethyl)-adenosine (HEA), is a naturally occurring bioactive compound isolated from various fungi, notably Cordyceps cicadae.[1][2][3] Its structural resemblance to endogenous adenosine allows it to interact with a multitude of cellular pathways, and it has garnered significant interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and potent antitumor effects.[1][3][4] As a purine-derived compound, it serves as a valuable scaffold in medicinal chemistry for developing targeted cancer therapies.[5]

This technical guide provides a comprehensive, in-depth analysis of the molecular mechanisms through which HEA exerts its anticancer effects. We will deconstruct the key signaling cascades it modulates, from the induction of cellular stress to the activation of programmed cell death and the suppression of pro-survival pathways. This document is designed to serve as a foundational resource for researchers investigating HEA as a potential chemotherapeutic agent, offering not only a synthesis of the current understanding but also detailed experimental protocols to validate and expand upon these findings.

Core Anticancer Mechanisms: A Multi-Pronged Cellular Assault

The anticancer efficacy of HEA is not attributable to a single mode of action but rather a coordinated induction of multiple cellular stress and death pathways. In gastric carcinoma cells such as SGC-7901 and AGS, HEA demonstrates potent cytotoxic effects in a dose- and time-dependent manner.[1][3] The core mechanisms are centered around the induction of overwhelming oxidative stress, which triggers a cascade of events leading to apoptosis and autophagy.

Induction of Oxidative Stress and Mitochondrial Dysfunction

A primary and early event in HEA's mechanism of action is the significant generation of intracellular Reactive Oxygen Species (ROS).[1][6][7] In a healthy cell, homeostatic levels of ROS are managed by antioxidant systems. However, the surge in ROS induced by HEA overwhelms these systems, leading to oxidative damage to lipids, proteins, and DNA.

This oxidative stress directly impacts the mitochondria, the cell's powerhouses. The integrity of the mitochondrial membrane is compromised, resulting in a marked decrease in mitochondrial membrane potential (MMP).[1][6][7] This depolarization is a critical commitment step towards apoptosis, as it leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

Caption: Interplay of HEA-induced cell death pathways.

Inhibition of Pro-Survival Signaling Pathways

Beyond inducing cellular stress, HEA actively suppresses key signaling pathways that cancer cells rely on for proliferation, survival, and inflammation. This dual action of inducing death while blocking survival signals makes it a particularly effective anticancer agent.

Attenuation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, where it drives the expression of anti-apoptotic genes. HEA has been demonstrated to inhibit the NF-κB signaling pathway. [1][4][6]By suppressing NF-κB, HEA reduces the expression of pro-survival proteins and inflammatory cytokines like TNF-α and IL-1β, thereby sensitizing the cancer cells to apoptosis and mitigating the pro-tumorigenic inflammatory microenvironment. [1][3]

Suppression of the TGF-β/Smad Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer. While it can be tumor-suppressive in early stages, it often promotes tumor progression, invasion, and fibrosis in advanced cancers. HEA effectively inhibits the TGF-β1/Smad signaling cascade. [1][4]This inhibition prevents the activation and nuclear translocation of Smad2 and Smad3, key transcription factors that mediate the pro-fibrotic and pro-metastatic effects of TGF-β. [4]

Data Summary: In Vitro Efficacy

HEA has shown significant cytotoxic effects against human gastric carcinoma cell lines. The treatment reduces cell viability in a manner dependent on both the concentration of the compound and the duration of exposure.

| Cell Line | Cancer Type | Effective Concentration Range | Duration | Observed Effects | Reference |

| SGC-7901 | Human Gastric Carcinoma | 0 - 300 µM | 24 - 72 hours | Cytotoxicity, Apoptosis, Autophagy, ROS Generation | [1][6] |

| AGS | Human Gastric Carcinoma | 0 - 300 µM | 24 - 72 hours | Cytotoxicity, Apoptosis, Autophagy, ROS Generation | [1][6] |

Key Experimental Methodologies

To facilitate further research into the mechanism of HEA, this section provides validated, step-by-step protocols for the key experiments used to elucidate its activity.

Experimental Workflow Overview

Caption: Generalized workflow for studying HEA's mechanism.

Cell Viability Assessment (MTT Assay)

Rationale and Scientific Justification: This assay provides quantitative data on the cytotoxic or cytostatic effects of HEA. It relies on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of an IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., SGC-7901) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of HEA in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of HEA (e.g., 0, 25, 50, 100, 200, 300 µM). Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on an orbital shaker for 10 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Measurement of Reactive Oxygen Species (ROS)

Rationale and Scientific Justification: This protocol measures the intracellular generation of ROS, a key initiating event in HEA's mechanism. It uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate or a black-walled, clear-bottom 96-well plate. Treat with HEA at the desired concentrations for a specified time (e.g., 6-24 hours).

-

Probe Loading: After treatment, wash the cells twice with warm PBS. Add 1 mL (for 6-well) of serum-free medium containing 10 µM DCFH-DA to each well.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with PBS to remove excess probe.

-

Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-increase in ROS production.

Analysis of Mitochondrial Membrane Potential (ΔΨm)

Rationale and Scientific Justification: This assay assesses mitochondrial integrity, a critical checkpoint in the intrinsic apoptosis pathway. It utilizes the lipophilic cationic dye JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). In healthy cells with high ΔΨm, JC-1 forms aggregates within the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with HEA as described previously.

-

JC-1 Staining: After treatment, collect the cells by trypsinization and centrifugation. Resuspend the cell pellet in 500 µL of medium containing 10 µM JC-1.

-

Incubation: Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Centrifuge the cells, remove the supernatant, and wash twice with PBS.

-

Flow Cytometry: Resuspend the final cell pellet in 500 µL of PBS and analyze immediately by flow cytometry. Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE).

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in HEA-treated cells compared to control cells indicates a loss of ΔΨm.

Conclusion and Future Directions

2-(1H-Purin-6-ylamino)ethanol (HEA) is a promising natural product with a robust and multifaceted mechanism of action against cancer cells, particularly gastric carcinoma. [1][2]Its ability to simultaneously induce overwhelming cellular stress (via ROS, mitochondrial damage, and ER stress) while suppressing critical pro-survival pathways (NF-κB and TGF-β/Smad) makes it a compelling candidate for further preclinical and clinical development.

Future research should focus on:

-

Kinase Inhibition Profiling: As a purine analog, HEA may function as an ATP-competitive inhibitor for various kinases. [5]A comprehensive kinome scan would be invaluable to identify direct molecular targets.

-

Broadening the Scope: Investigating the efficacy of HEA in a wider range of cancer types, especially those known to be dependent on the NF-κB or TGF-β pathways.

-

In Vivo Studies: Expanding on existing in vivo data to evaluate pharmacokinetics, pharmacodynamics, and efficacy in various orthotopic and patient-derived xenograft (PDX) models. [1]* Combination Therapies: Exploring synergistic effects of HEA with standard-of-care chemotherapies or targeted agents to enhance therapeutic outcomes and overcome resistance.

References

-

Cai, M., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. MDPI. [Link]

-

Cai, M., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. PubMed. [Link]

-

Cai, M., et al. (2020). N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. PMC - NIH. [Link]

-

Deng, Q., et al. (2019). Functions of N6-methyladenosine and its role in cancer. PMC - PubMed Central. [Link]

-

ResearchGate. Chemical structure of N6-(2-hydroxyethyl)-adenosine. [Link]

-

Bifulco, M., et al. (2014). N6-isopentenyladenosine affects cytotoxic activity and cytokines production by IL-2 activated NK cells and exerts topical anti-inflammatory activity in mice. PubMed. [Link]

-

Wang, X., et al. (2018). N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. Frontiers in Physiology. [Link]

-

Wang, D., et al. (2019). N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. PubMed. [Link]

-

Li, I. C., et al. (2020). Potential Protection Effect of ER Homeostasis of N 6 -(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. MDPI. [Link]

-

PubChem. 2-(1H-Purin-6-ylamino)ethanol | C7H9N5O | CID 20684. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(1H-Purin-6-ylamino)ethanol|C7H9N5O [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Purine Derivatives, Featuring N6-(2-Hydroxyethyl)adenine

Authored by a Senior Application Scientist

Foreword: The purine scaffold is a cornerstone of life, forming the very essence of our genetic code and cellular energy currency.[1] It is this fundamental role that also makes its analogs powerful tools in pharmacology and drug development.[2][3] This guide moves beyond a simple cataloging of facts to provide a deep, mechanistic understanding of purine derivatives, using the versatile and naturally derived compound, N6-(2-Hydroxyethyl)adenine (HEA), as our central case study. We will explore not only what these molecules do but how they do it and, critically, how to rigorously validate their activity in a laboratory setting. This document is intended for the hands-on researcher and the strategic drug developer, offering both granular protocols and a high-level perspective on this vital class of compounds.

Section 1: The Purine Scaffold - A Privileged Structure in Drug Discovery

Purine derivatives are compounds structurally related to the endogenous purines, adenine and guanine. Their therapeutic utility stems from their ability to act as mimics or antagonists in critical biological pathways.[4] By subtly modifying the purine core, medicinal chemists can create molecules that interfere with nucleic acid synthesis, modulate enzyme activity, or interact with cell signaling receptors.[4][5] This has led to the development of crucial drugs across multiple therapeutic areas, including oncology (e.g., 6-thioguanine), virology (e.g., acyclovir), and immunology (e.g., azathioprine).[5][6] The general mode of action for many purine analogs in cancer, for instance, involves disrupting the synthesis of DNA and RNA, thereby selectively targeting rapidly proliferating cells.[4]

Section 2: Deep Dive on N6-(2-Hydroxyethyl)adenine (HEA)

N6-(2-Hydroxyethyl)adenine, also referred to as N6-(2-Hydroxyethyl)-adenosine (HEA) when the ribose sugar is attached, is a naturally occurring adenosine derivative first isolated from fungi of the Cordyceps species.[7][8] Initially identified as a calcium antagonist, its known biological functions have expanded significantly, positioning it as a compound of major scientific interest.[8][9]

Multifaceted Biological Activities of HEA

HEA exhibits a remarkable spectrum of pharmacological effects, making it a versatile candidate for therapeutic development. Its activities are not siloed; rather, they often involve interconnected pathways, particularly those linking inflammation and oxidative stress.

Table 1: Summary of Key Biological Activities of N6-(2-Hydroxyethyl)adenine (HEA)

| Biological Activity | Key Mechanistic Insights | In Vitro / In Vivo Evidence |

| Antitumor | Induces caspase-dependent apoptosis, endoplasmic reticulum (ER) stress, and autophagy.[7] Causes production of reactive oxygen species (ROS) and depolarization of mitochondrial membranes.[7][10] | Cytotoxic to gastric carcinoma cells (SGC-7901, AGS)[7]; Inhibits tumor growth in SGC-7901 xenograft mouse models.[10] |

| Anti-inflammatory | Inhibits the NF-κB and TGF-β1/Smad signaling pathways.[9][10] Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increases anti-inflammatory cytokine (IL-10).[9][10] | Effective in LPS-stimulated RAW 264.7 macrophage cells[10]; Ameliorates inflammation in animal models of renal fibrosis and cisplatin-induced nephrotoxicity.[9][11] |

| Renal Protection | Attenuates renal interstitial fibrosis by inhibiting fibroblast activation.[9] Protects against drug-induced kidney injury (cisplatin, NSAIDs) by reducing oxidative stress and ER stress.[11][12] | Reduces fibrosis in a unilateral ureteral obstruction (UUO) mouse model[9]; Protects human proximal tubular (HK-2) cells from NSAID-induced damage.[12] |

| Antioxidant | Increases the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[10][11] Reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation.[10] | Protects PC12 cells against hydrogen peroxide-induced oxidative toxicity[13]; Demonstrates antioxidant effects in rat models of alloxan-induced diabetes.[10] |

| Other Activities | Exhibits antihyperglycemic, sedative, myocardium protective, and insecticidal properties.[7][8][10] | Lowers blood glucose in diabetic rat models[10]; Shows insecticidal activity against Plutella xylostella.[8] |

Core Mechanisms of Action: A Nexus of Cellular Stress Pathways

The power of HEA lies in its ability to modulate fundamental cellular stress and signaling pathways. Two of the most well-documented mechanisms are its influence on inflammation via NF-κB and its induction of apoptosis in cancer cells through ER stress and mitochondrial dysfunction.

In pathological states like renal fibrosis, inflammation is a key driver. HEA intervenes by suppressing two critical pathways:

-

TGF-β1/Smad Pathway: Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that activates fibroblasts through the phosphorylation of Smad2 and Smad3.[9] HEA treatment has been shown to inhibit this phosphorylation cascade, thereby preventing the activation of fibroblasts and the excessive deposition of extracellular matrix.[9][10]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[9] HEA effectively suppresses the activation of NF-κB, leading to a significant reduction in these inflammatory mediators.[9][10]

HEA's antitumor activity is a coordinated assault on cancer cell viability, primarily through the induction of programmed cell death (apoptosis).[7] This is not a single event but a cascade involving multiple organelles.

-

ROS Generation & Mitochondrial Dysfunction: HEA treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).[7] This oxidative stress compromises the mitochondria, causing a drop in the mitochondrial membrane potential—a point of no return for apoptosis.[7][10]

-

Endoplasmic Reticulum (ER) Stress: The compound triggers ER stress, characterized by an accumulation of unfolded proteins and an increase in intracellular Ca2+ concentration.[7] This activates the Unfolded Protein Response (UPR), which, when prolonged, initiates apoptosis through pathways involving caspases.[7]

-

Autophagy: HEA also induces autophagy, a cellular recycling process.[7] While autophagy can sometimes be a survival mechanism, in this context, it appears to be linked to the apoptotic process, contributing to cell death.[7]

Section 3: Validating Biological Activity - A Practical Guide to Protocols

Scientific integrity demands that observations are backed by robust, reproducible methodologies. The following protocols are foundational for assessing the biological activity of purine derivatives like HEA. The causality behind each step is explained to provide a "self-validating" framework.

In Vitro Workflow: From Cytotoxicity to Mechanism

A logical workflow is essential. First, determine if the compound affects cell viability. If it does, proceed to investigate the mechanism (e.g., apoptosis, cell cycle arrest).

-

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., SGC-7901 gastric cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight. Causality: Overnight incubation ensures cells recover from trypsinization and are in a logarithmic growth phase.

-

Compound Treatment: Prepare serial dilutions of HEA (e.g., 0-300 µM) in culture medium.[10] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound). Causality: A dose-response curve is critical to determine the IC50 (half-maximal inhibitory concentration).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[10] Causality: Time-course experiments reveal if the compound's effect is acute or requires longer exposure.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: This allows sufficient time for formazan conversion in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance_treated / Absorbance_control) * 100.

-

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Methodology:

-

Treatment: Seed and treat cells in a 6-well plate with varying concentrations of HEA (e.g., 0-150 µM) for 48 hours, as determined from viability assays.[7][10]

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Causality: Incubation in the dark prevents photobleaching of the fluorophores.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

In Vivo Validation: From Animal Models to Therapeutic Potential

In vitro results provide a mechanistic hypothesis, but in vivo models are essential to evaluate a compound's efficacy and safety in a complex biological system.

-

Model Selection Causality: The choice of animal model is paramount and must align with the research question.

-

Oncology: A xenograft model, where human cancer cells (e.g., SGC-7901) are implanted into immunodeficient mice, is the gold standard for testing antitumor efficacy.[10]

-

Renal Fibrosis: The unilateral ureteral obstruction (UUO) model is a rapid and reliable method for inducing renal interstitial fibrosis.[9]

-

General Inflammation/Toxicity: Models like cisplatin-induced nephrotoxicity are used to assess the protective effects of a compound against a known toxin.[11]

-

-

Acclimatization & Tumor Implantation: Allow immunodeficient mice (e.g., BALB/c nude) to acclimate for one week. Subcutaneously inject ~5x10⁶ SGC-7901 cells into the right flank of each mouse.

-

Tumor Growth & Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, HEA low dose, HEA high dose).

-

Treatment Administration: Administer treatment as required. For HEA, this could be oral gavage (e.g., 75-150 mg/kg, daily).[10] Causality: Oral administration tests for bioavailability, a key parameter for drug development.

-

Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Causality: Body weight is a critical indicator of systemic toxicity.

-

Endpoint & Tissue Collection: At the end of the study (e.g., 19 days) or when tumors reach a predetermined size, euthanize the mice.[10] Excise the tumors, weigh them, and collect major organs for histopathological analysis.

-

Analysis: Analyze the collected tumor tissue for markers of apoptosis (e.g., TUNEL staining) or proliferation (e.g., Ki-67 staining) to confirm the in vitro mechanism of action.

Section 4: The Broader Landscape and Future Directions

While HEA is a compelling example, it represents a single data point in the vast field of purine derivatives. The core purine structure is a highly "privileged" scaffold, meaning it is a recurring motif in successful drugs.[3] Current research continues to explore novel purine analogs as kinase inhibitors, antiviral agents, and modulators of the immune system.[5][14] The future of this field lies in the rational design of derivatives that offer greater target specificity and reduced off-target effects, moving from broad-spectrum agents to precision medicines.

References

-

N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo. (2020). MDPI. [Link]

-

Chemical structure of N6-(2-hydroxyethyl)-adenosine. (n.d.). ResearchGate. [Link]

-

N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. (2019). Frontiers in Pharmacology. [Link]

-

N6-2-hydroxyethyl-adenosine ameliorate cisplatin induced acute kidney injury in mice. (2021). Taylor & Francis Online. [Link]

-

Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells. (2021). PubMed Central. [Link]

-

N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors. (2016). PubMed Central. [Link]

-

N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells. (2019). PubMed. [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2024). RSC Publishing. [Link]

-

N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway. (2019). Frontiers. [Link]

-

Purine Analogues. (2012). LiverTox - NCBI Bookshelf. [Link]

-

Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. (2023). PubMed Central. [Link]

-

Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (2023). PubMed. [Link]

-

Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

-

Systematic review of purine analog treatment for chronic lymphocytic leukemia: lessons for future trials. (2012). National Institutes of Health. [Link]

-

Purine derivatives as potent anticancer agents: a comprehensive review. (2024). Frontiers in Chemistry. [Link]

-

Purine analogues as kinase inhibitors: A review. (2015). Taipei Medical University. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. N6-(2-Hydroxyethyl)-Adenosine Exhibits Insecticidal Activity against Plutella xylostella via Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N6-(2-hydroxyethyl)-adenosine from Cordyceps cicadae attenuates hydrogen peroxide induced oxidative toxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Characterization of N6-(2-Hydroxyethyl)adenosine (HEA) from Cordyceps Species

Abstract

N6-(2-Hydroxyethyl)adenosine (HEA), a naturally occurring purine nucleoside analog, has emerged as a significant bioactive compound isolated from various species of the entomopathogenic fungi Cordyceps. First identified in the early 1980s, HEA has since been the subject of extensive research due to its diverse and potent pharmacological activities, including anti-inflammatory, renal-protective, and anti-tumor effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, purification, and structural elucidation of HEA. The document details field-proven methodologies, explains the rationale behind experimental choices, and presents the foundational data that underscore its therapeutic potential. By consolidating detailed protocols, quantitative data, and mechanistic insights, this guide serves as an essential resource for the ongoing exploration and application of HEA in modern medicine.

Introduction: The Emergence of a Bioactive Nucleoside

The quest for novel therapeutic agents from natural sources has frequently led researchers to the fungal kingdom, with the genus Cordyceps being a particularly fruitful source. These fungi, renowned in Traditional Chinese Medicine, produce a wide array of bioactive metabolites. Among these is N6-(2-Hydroxyethyl)adenosine (HEA), an adenosine derivative first isolated and identified from the cultured mycelia of Cordyceps and Isaria species in 1983.[1][2][3][4] This discovery marked the beginning of decades of investigation into its chemical properties and biological functions.

HEA is structurally characterized by the substitution of a 2-hydroxyethyl group at the N6 position of the purine ring of adenosine.[5] This modification significantly influences its interaction with biological targets compared to its parent compound, adenosine. Found in various Cordyceps species, including C. cicadae, C. militaris, and C. pruinosa, HEA is considered a key chemical marker for the quality assessment of Cordyceps products.[6][7][8][9] Its discovery has paved the way for exploring its potential in treating a range of pathologies, from chronic kidney disease to cancer.[4][6][10]

dot

Sources

- 1. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin | PLOS One [journals.plos.org]

- 3. Frontiers | Exploiting the roles of nitrogen sources for HEA increment in Cordyceps cicadae [frontiersin.org]

- 4. N6-(2-hydroxyethyl)-Adenosine Induces Apoptosis via ER Stress and Autophagy of Gastric Carcinoma Cells In Vitro and In Vivo [mdpi.com]

- 5. CAS 4338-48-1: N6-(2-Hydroxyethyl)adenosine | CymitQuimica [cymitquimica.com]

- 6. N6-(2-Hydroxyethyl) Adenosine From Cordyceps cicadae Ameliorates Renal Interstitial Fibrosis and Prevents Inflammation via TGF-β1/Smad and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative isolation of cordycepin, N(6)-(2-hydroxyethyl)-adenosine and adenosine from Cordyceps militaris by macroporous resin and purification by recycling high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Potential Protection Effect of ER Homeostasis of N6-(2-Hydroxyethyl)adenosine Isolated from Cordyceps cicadae in Nonsteroidal Anti-Inflammatory Drug-Stimulated Human Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the In Vitro Cytotoxicity of 2-(1H-Purin-6-ylamino)ethanol on SGC-7901 Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro cytotoxic effects of 2-(1H-Purin-6-ylamino)ethanol, a purine analog, on the SGC-7901 human gastric cancer cell line. The methodologies detailed herein are designed to not only quantify the cytotoxic potential of the compound but also to elucidate the underlying molecular mechanisms of action, adhering to the principles of scientific integrity and reproducibility.

A Note on the SGC-7901 Cell Line

It is of critical importance to acknowledge that the SGC-7901 cell line is listed in the Register of Misidentified Cell Lines by the International Cell Line Authentication Committee.[1] Studies have shown it to be a derivative of the HeLa cell line, contaminated with Human Papillomavirus type 18 (HPV18).[1][2] Therefore, prior to initiating any experiments, it is imperative to perform cell line authentication via Short Tandem Repeat (STR) profiling to ensure the identity and purity of the cell line being used. All findings should be interpreted with the knowledge of its HeLa origin.

Introduction to 2-(1H-Purin-6-ylamino)ethanol

2-(1H-Purin-6-ylamino)ethanol is a chemical compound belonging to the purine family.[3] Purine analogs are a well-established class of anti-cancer agents that can interfere with nucleic acid synthesis and induce apoptosis in rapidly dividing cancer cells. The ethanol substitution on the purine ring may influence its solubility, cell permeability, and interaction with molecular targets. This guide outlines a systematic approach to determine if 2-(1H-Purin-6-ylamino)ethanol exhibits cytotoxic activity against the SGC-7901 cell line and to explore its potential as a therapeutic agent.

Phase 1: Quantifying Cytotoxicity

The initial phase of this investigation focuses on determining the dose-dependent and time-dependent cytotoxic effects of 2-(1H-Purin-6-ylamino)ethanol on SGC-7901 cells.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC50 of the compound.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[4][5]

-

Cell Seeding: Plate SGC-7901 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of 2-(1H-Purin-6-ylamino)ethanol in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) values should be calculated from the dose-response curves at each time point and presented in a table for clear comparison.

| Time Point | IC50 of 2-(1H-Purin-6-ylamino)ethanol (µM) |

| 24 hours | Experimental Value |

| 48 hours | Experimental Value |

| 72 hours | Experimental Value |

Phase 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic effect is established, the next phase is to determine the mode of cell death induced by 2-(1H-Purin-6-ylamino)ethanol. The primary hypothesis is the induction of apoptosis, a form of programmed cell death crucial in cancer therapy.[6]

Apoptosis Detection Workflow

Caption: Dual-approach workflow for apoptosis detection.

Protocol: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cell Treatment: Treat SGC-7901 cells with the determined IC50 concentration of 2-(1H-Purin-6-ylamino)ethanol for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Protocol: Western Blot for Apoptotic Markers

To confirm the apoptotic pathway, the expression of key proteins should be analyzed.[8]

-

Protein Extraction: Lyse treated SGC-7901 cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Potential Apoptotic Signaling Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for chemotherapy-induced cell death.[6][9]

Caption: Hypothesized intrinsic apoptotic pathway.

Phase 3: Investigating Cell Cycle Effects

Many cytotoxic agents exert their effects by disrupting the cell cycle.[10][11] Therefore, it is crucial to investigate if 2-(1H-Purin-6-ylamino)ethanol induces cell cycle arrest in SGC-7901 cells.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat SGC-7901 cells with the IC50 concentration of the compound for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[7]

-

Staining: Treat the cells with RNase A and stain with Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Distribution

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Untreated Control | Experimental Value | Experimental Value | Experimental Value |

| Compound-Treated | Experimental Value | Experimental Value | Experimental Value |

Potential Cell Cycle Regulation Pathway

If cell cycle arrest is observed, for instance at the G2/M checkpoint, the expression of key regulatory proteins can be investigated by Western blot.[8]

Caption: Potential pathway for G2/M cell cycle arrest.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to characterize the in vitro cytotoxicity of 2-(1H-Purin-6-ylamino)ethanol on SGC-7901 cells. By following these protocols, researchers can obtain quantitative data on the compound's efficacy and gain insights into its mechanisms of action, specifically regarding the induction of apoptosis and cell cycle arrest. Positive findings from these studies would warrant further investigation, including analysis of other signaling pathways (e.g., MAPK, PI3K/Akt), and ultimately, progression to in vivo studies using xenograft models.[12][13] It is reiterated that all research utilizing the SGC-7901 cell line must be conducted with the awareness of its misidentification and results interpreted accordingly.

References

- Current time information in Miami, FL, US. (n.d.). Google.

- Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptotic cell signaling in cancer progression and therapy. OncoTarget, 7(29), 46019–46041.

- Matthews, H. K., Bertoli, C., & de Bruin, R. A. M. (2022). Cell cycle control in cancer. Nature Reviews Molecular Cell Biology, 23(1), 74–88.

- Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptosis in cancer: Key molecular signaling pathways and therapy targets.

-

Brenner, B. M., & Stoler, D. L. (n.d.). Cell Cycle Regulation, Checkpoints, and Cancer. Clinician.com. Retrieved January 22, 2026, from [Link]

- Tian, X., & El-Deiry, W. S. (2024). Targeting apoptotic pathways for cancer therapy.

- Yu, H., & Zhang, L. (2012). Apoptotic pathways and cancer. In Systems Biology of Cancer (pp. 281-303). Cambridge University Press.

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved January 22, 2026, from [Link]

-

Khan Academy. (n.d.). Loss of cell cycle control in cancer. Retrieved January 22, 2026, from [Link]

-

Cellosaurus. (n.d.). SGC-7901 (CVCL_0520). Retrieved January 22, 2026, from [Link]

-

Khan Academy. (n.d.). Cancer and the cell cycle. Retrieved January 22, 2026, from [Link]

-

Mr. B. (2016, November 9). Cell Cycle Regulation and Cancer [Video]. YouTube. [Link]

-

Pharmatest Services. (n.d.). In vitro assays. Retrieved January 22, 2026, from [Link]

-

SGC-7901 Xenograft Model. (n.d.). Retrieved January 22, 2026, from [Link]

- Zhang, Y., et al. (2014). Characterization of side population cells isolated from the gastric cancer cell line SGC-7901. Experimental and Therapeutic Medicine, 7(5), 1365–1372.

-

Altogen Labs. (n.d.). SGC-7901 Xenograft Model. Retrieved January 22, 2026, from [Link]

-

Cellosaurus. (n.d.). SGC7901/ADR (CVCL_VU57). Retrieved January 22, 2026, from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved January 22, 2026, from [Link]

-

Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service. Retrieved January 22, 2026, from [Link]

- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

-

PubChem. (n.d.). 2-(1H-Purin-6-ylamino)ethanol. Retrieved January 22, 2026, from [Link]

- Li, J., et al. (2018). Effective combination therapy of percutaneous ethanol injection and chemotherapy based on injectable low molecular weight gels. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 1036–1045.

- Tapani, E., Taavitsainen, M., Lindros, K., Vehmas, T., & Lehtonen, E. (1996). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Acta Radiologica, 37(6), 923–926.

- Nguyen, T. L., et al. (2021). Potential Antimicrobial and Anticancer Activities of an Ethanol Extract from Bouea macrophylla. Molecules, 26(15), 4676.

- Wang, Y., et al. (2012). Cytotoxic effect of evodiamine in SGC-7901 human gastric adenocarcinoma cells via simultaneous induction of apoptosis and autophagy. Oncology Letters, 3(2), 373–378.

- Wang, Y., et al. (2023). Investigation of the anticancer efficacy and impact on energy metabolism of dual-core gold(i) complex BGC2a. Dalton Transactions, 52(34), 11849-11859.

- Samsawat, J., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science, 11(8), 98-107.

- Li, X., et al. (2017). Effects of sufentanil on human gastric cancer cell line SGC-7901 in vitro. Oncology Letters, 14(3), 3451–3456.

Sources

- 1. Cellosaurus cell line SGC-7901 (CVCL_0520) [cellosaurus.org]

- 2. Cellosaurus cell line SGC7901/ADR (CVCL_VU57) [cellosaurus.org]

- 3. 2-(1H-Purin-6-ylamino)ethanol | C7H9N5O | CID 20684 - PubChem [pubchem.ncbi.nlm.nih.gov]